molecular formula C15H19N5 B2681226 N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 332073-80-0

N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B2681226
CAS No.: 332073-80-0
M. Wt: 269.352
InChI Key: RQIFZSAFENSWLF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group attached to a 3,4-dimethylphenyl ring and a 4,6-dimethylpyrimidin-2-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with cyanamide or a similar guanidylating agent to form the final product.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted guanidine derivatives with different nucleophiles attached.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:

    N-(3,4-dimethylphenyl)-N’-(2-pyridyl)guanidine: Similar structure but with a pyridyl ring instead of a pyrimidinyl ring.

    N-(3,4-dimethylphenyl)-N’-(4-methylpyrimidin-2-yl)guanidine: Similar structure but with a single methyl group on the pyrimidinyl ring.

    N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyridin-2-yl)guanidine: Similar structure but with a pyridinyl ring instead of a pyrimidinyl ring.

The uniqueness of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine lies in its specific substitution pattern and the presence of both dimethylphenyl and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIFZSAFENSWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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